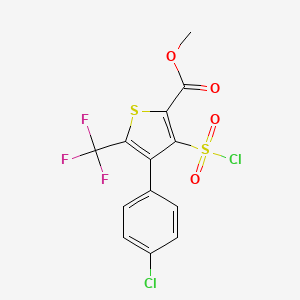

4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoromethyl-thiophene-2-carboxylic acid methyl ester

Description

This compound belongs to a class of substituted thiophene derivatives characterized by a trifluoromethyl group, a chlorosulfonyl moiety, and a para-chloro-substituted phenyl ring. Its molecular formula is C₁₃H₇Cl₂F₃O₄S₂, with a molecular weight of 419.23 g/mol (calculated based on structural analogs in ). Its para-chloro-phenyl substituent influences steric and electronic properties, distinguishing it from brominated or ortho-substituted analogs .

Properties

IUPAC Name |

methyl 4-(4-chlorophenyl)-3-chlorosulfonyl-5-(trifluoromethyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2F3O4S2/c1-22-12(19)9-10(24(15,20)21)8(11(23-9)13(16,17)18)6-2-4-7(14)5-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWOTBMXNIBVSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(S1)C(F)(F)F)C2=CC=C(C=C2)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2F3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoromethyl-thiophene-2-carboxylic acid methyl ester is a member of the thiophene carboxylic acid derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

- Chemical Formula : CHClFOS

- Molecular Weight : 419.2 g/mol

- CAS Number : 1431555-31-5

The compound features a thiophene ring substituted with various functional groups, including a chlorophenyl group and a trifluoromethyl group, which are significant for its biological activity.

Inhibition of D-Amino Acid Oxidase (DAO)

Research has indicated that thiophene derivatives can act as potent inhibitors of D-amino acid oxidase (DAO), an enzyme implicated in various neurological disorders, including schizophrenia. The introduction of substituents on the thiophene ring can significantly influence inhibitory potency. For instance, small substituents are well-tolerated, leading to compounds with low micromolar IC50 values .

| Compound | IC50 (µM) | Notes |

|---|---|---|

| 4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoromethyl-thiophene-2-carboxylic acid methyl ester | TBD | Potential DAO inhibitor |

Antimicrobial Activity

The antimicrobial potential of thiophene derivatives has been explored extensively. Compounds similar to the one have shown activity against various bacterial strains. The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's ability to interact with bacterial cell membranes and enzymes, leading to increased antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The SAR studies reveal that:

- Chlorine Substituents : The presence of chlorine atoms on the phenyl ring contributes to increased lipophilicity and potential interactions with biological targets.

- Trifluoromethyl Group : This group enhances electron-withdrawing properties, which may improve binding affinity to target enzymes or receptors.

Case Studies

- DAO Inhibition Study : A study demonstrated that compounds with similar structures exhibited significant inhibition of DAO activity, suggesting that modifications on the thiophene core could lead to new therapeutic agents for managing schizophrenia .

- Antimicrobial Testing : A series of related thiophene derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations comparable to standard antibiotics .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key structural analogs differ in the substituent type and position on the phenyl ring, as summarized below:

Reactivity and Functional Group Influence

- Electrophilic Reactivity: The chlorosulfonyl group (-SO₂Cl) facilitates nucleophilic substitution reactions.

- Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) group stabilizes the thiophene ring via electron withdrawal, increasing resistance to electrophilic attack. Chlorine substituents further modulate electron density, with para-Cl exerting a stronger inductive effect than bromine .

- Steric Considerations : Ortho-substituted derivatives (e.g., 2-Br or 2-Cl) introduce steric hindrance near the sulfonyl group, which may slow down reactions requiring access to the sulfonyl chloride moiety .

Stability and Handling

- Thermal Stability : The trifluoromethyl group enhances thermal stability, as seen in analogs with melting points >100°C (data inferred from similar compounds).

- Hazard Profile : All analogs with chlorosulfonyl groups are likely corrosive and moisture-sensitive, necessitating storage under inert conditions .

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis generally follows these key transformations:

- Construction of the thiophene core with appropriate substitution.

- Introduction of the trifluoromethyl group at the 5-position.

- Installation of the chlorosulfonyl group at the 3-position.

- Esterification to form the methyl ester at the 2-carboxylic acid position.

- Attachment of the 4-chlorophenyl substituent at the 4-position.

These steps are often carried out sequentially, with careful control of reaction conditions to preserve sensitive functional groups.

Detailed Stepwise Preparation

Step 1: Formation of 2-Carboxylic Acid Methyl Ester-3-Sulfonyl Chlorothiophene Intermediate

A key intermediate is 2-carboxylic acid methyl ester-3-sulfonyl chlorothiophene , which is synthesized by sulfonation and chlorination of a methyl thiophene carboxylate precursor.

- The sulfonyl chloride group is introduced by chlorosulfonation using chlorosulfonic acid or sulfuryl chloride under controlled temperature (10–50°C).

- Chlorine gas activation with catalysts such as iron powder, antimony, iron(III) chloride, or antimony trichloride enhances chlorination efficiency.

- Organic solvents like dichloromethane or chloroform are used to dissolve reactants and facilitate chlorination.

Reaction conditions and catalyst activation:

| Parameter | Details |

|---|---|

| Catalyst | Iron powder, antimony, FeCl3, or SbCl3 |

| Chlorine gas ratio | 2–3 moles Cl2 per mole catalyst |

| Temperature | 10–50°C (typically 20–30°C for chlorination) |

| Solvent | Dichloromethane, chloroform (30–40 ml/g substrate) |

| Reaction time | 0.5–2 hours catalyst activation + chlorination until TLC shows completion |

After reaction, the mixture is filtered, washed with sodium bicarbonate solution, dried, and concentrated. Crystallization is induced by adding isopropyl ether and cooling to precipitate the intermediate solid.

Step 3: Chlorination at the 5-Position to Introduce the Trifluoromethyl Group

- Trifluoromethylation is typically carried out by using trifluoromethylating agents such as trifluoromethyl iodide or Ruppert–Prakash reagent (TMSCF3) under catalysis.

- Alternatively, direct introduction of trifluoromethyl groups can be done via electrophilic trifluoromethylation or radical methods.

- The reaction conditions are tailored to avoid side reactions with sensitive sulfonyl and ester groups.

Step 4: Attachment of 4-Chlorophenyl Group at the 4-Position

- The 4-chlorophenyl substituent is introduced via cross-coupling reactions such as Suzuki or Stille coupling.

- The thiophene core bearing halogen substituents can be coupled with 4-chlorophenyl boronic acid or stannane derivatives.

- Palladium catalysts (e.g., Pd(PPh3)4) and appropriate bases are used.

- Reaction solvents include toluene, DMF, or dioxane under inert atmosphere and elevated temperatures (80–110°C).

Data Table Summarizing Key Reaction Parameters

| Step | Reaction Type | Reagents/Catalysts | Solvent(s) | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Chlorosulfonation | Cl2, Fe powder/FeCl3/Sb, chlorosulfonic acid | Dichloromethane, chloroform | 10–50 | 70–85 | Catalyst activation critical |

| 2 | Aminosulfonylation | Methylamine (30–40% aqueous) | Chloroform, dichloromethane | 20–30 | 75–90 | Temperature control to avoid decomposition |

| 3 | Trifluoromethylation | TMSCF3, CF3I, or equivalents | DMF, THF, or other aprotic solvents | 0–60 | 60–80 | Radical or electrophilic trifluoromethylation |

| 4 | Cross-coupling (aryl attachment) | 4-Chlorophenyl boronic acid, Pd catalyst | Toluene, DMF, dioxane | 80–110 | 65–85 | Inert atmosphere required |

Research Findings and Optimization Notes

- The chlorosulfonylation step benefits significantly from catalyst activation by chlorine gas, improving selectivity and yield.

- Temperature control is crucial during chlorination and aminosulfonylation to prevent hydrolysis or decomposition of the sulfonyl chloride group.

- Use of dry, aprotic solvents enhances the stability of intermediates and facilitates purification.

- The trifluoromethylation step is sensitive to reaction conditions; radical pathways require inert atmosphere and controlled addition of reagents.

- Cross-coupling efficiency depends on catalyst choice and ligand environment; Pd(PPh3)4 is commonly effective.

- Purification typically involves crystallization from suitable solvents (e.g., isopropyl ether) and washing with aqueous solutions to remove impurities.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing this compound, and what challenges arise during its synthesis?

- Methodological Answer : The compound is synthesized via multi-step protocols involving:

- Step 1 : Thiophene ring formation using Gewald or Paal-Knorr reactions, often starting with substituted acetonitriles or ketones .

- Step 2 : Introduction of the chlorosulfonyl group via sulfonation with ClSO₃H under controlled temperatures (0–5°C) to avoid over-sulfonation .

- Step 3 : Methyl esterification using methanol in the presence of H₂SO₄ or DCC/DMAP coupling agents .

- Challenges : Competing side reactions (e.g., ester hydrolysis under acidic sulfonation conditions) require strict temperature control and inert atmospheres .

Q. How is this compound characterized, and what analytical techniques are critical for confirming its purity?

- Methodological Answer : Key characterization methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl at C5, chlorophenyl at C4) .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns (e.g., Cl and S isotopes) .

- Elemental Analysis : Confirms C, H, N, S, and Cl content within ±0.4% deviation .

- HPLC-PDA : Purity assessment (>97%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How do the electron-withdrawing groups (chlorosulfonyl, trifluoromethyl) influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Electrophilic Aromatic Substitution (EAS) : The trifluoromethyl group deactivates the thiophene ring, directing reactions to the C3 or C5 positions. Chlorosulfonyl enhances electrophilicity but may require Pd-catalyzed coupling (e.g., Suzuki-Miyaura) with pre-functionalized boronates .

- Optimization Strategy : Use Pd(OAc)₂/XPhos catalysts in THF/water at 80°C to mitigate steric hindrance from bulky substituents .

Q. What strategies resolve contradictions in reported solubility data for this compound across different solvents?

- Methodological Answer :

- Data Reconciliation : Compare solubility in polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents. Studies show high solubility in DMSO (>50 mg/mL) due to sulfonyl group polarity, but low solubility in hexane (<1 mg/mL) .

- Experimental Validation : Conduct gradient solubility tests using the shake-flask method with UV-Vis quantification at λmax ≈ 270 nm .

Q. How can computational modeling predict the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess bond dissociation energies (BDEs). The sulfonyl ester bond (C-O) shows vulnerability to hydrolysis at pH > 10 .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS. Hydrolysis products include 4-(4-chlorophenyl)thiophene-2-carboxylic acid .

Troubleshooting & Optimization

Q. Why do some synthetic batches exhibit lower yields, and how can this be mitigated?

- Methodological Answer :

- Root Cause : Incomplete sulfonation due to moisture contamination. Chlorosulfonyl groups hydrolyze to sulfonic acids in humid conditions .

- Solution : Use anhydrous solvents (e.g., dry DCM) and molecular sieves during sulfonation. Monitor reaction progress via TLC (Rf = 0.3 in EtOAc/hexane 1:4) .

Q. What are the best practices for handling and storing this compound to prevent decomposition?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.